1-Chloro-4-(1,3-dibromopropyl)benzene
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Overview
Description
1-Chloro-4-(1,3-dibromopropyl)benzene is an organic compound with the molecular formula C9H9Br2Cl. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the para position and a 1,3-dibromopropyl group. This compound is used in various chemical synthesis processes and has applications in scientific research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-chlorobenzene and 1,3-dibromopropane.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). The reaction mixture is heated under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods: Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atoms.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of alcohols or alkanes.
Scientific Research Applications
1-Chloro-4-(1,3-dibromopropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(1,3-dibromopropyl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
1-Chloro-4-(1,3-dichloropropyl)benzene: Similar structure but with chlorine atoms instead of bromine.
1-Bromo-4-(1,3-dibromopropyl)benzene: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-4-(1,3-diiodopropyl)benzene: Similar structure but with iodine atoms instead of bromine.
Uniqueness: 1-Chloro-4-(1,3-dibromopropyl)benzene is unique due to the presence of both chlorine and bromine atoms, which can influence its reactivity and the types of reactions it undergoes. The combination of these halogens can lead to distinct chemical properties and applications compared to its analogs.
Properties
IUPAC Name |
1-chloro-4-(1,3-dibromopropyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2Cl/c10-6-5-9(11)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVDJKHFXPAGRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCBr)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460323 |
Source
|
Record name | 1-chloro-4-(1,3-dibromopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19714-76-2 |
Source
|
Record name | 1-chloro-4-(1,3-dibromopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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